molecular formula C8H9BF3KO B13470305 Potassium trifluoro(3-methoxy-2-methylphenyl)borate

Potassium trifluoro(3-methoxy-2-methylphenyl)borate

Cat. No.: B13470305
M. Wt: 228.06 g/mol
InChI Key: YOBHZPGPGVMTIL-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-methoxy-2-methylphenyl)borate is an organoboron compound that has gained attention due to its stability and versatility in various chemical reactions. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-methoxy-2-methylphenyl)borate can be synthesized through the reaction of 3-methoxy-2-methylphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

  • Dissolving 3-methoxy-2-methylphenylboronic acid in a suitable solvent such as methanol.
  • Adding potassium bifluoride to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Isolating the product by filtration and washing with cold methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-methoxy-2-methylphenyl)borate undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Reduction: Alcohols or amines.

Scientific Research Applications

Potassium trifluoro(3-methoxy-2-methylphenyl)borate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Medicine: Used in the development of pharmaceuticals and drug discovery.

    Industry: Employed in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism of action of potassium trifluoro(3-methoxy-2-methylphenyl)borate in Suzuki–Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-methoxyphenyltrifluoroborate
  • Potassium 3-methoxyphenyltrifluoroborate
  • Potassium 2-methylthiophenyltrifluoroborate

Uniqueness

Potassium trifluoro(3-methoxy-2-methylphenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing specific target molecules that may not be easily accessible using other organoboron compounds.

Properties

Molecular Formula

C8H9BF3KO

Molecular Weight

228.06 g/mol

IUPAC Name

potassium;trifluoro-(3-methoxy-2-methylphenyl)boranuide

InChI

InChI=1S/C8H9BF3O.K/c1-6-7(9(10,11)12)4-3-5-8(6)13-2;/h3-5H,1-2H3;/q-1;+1

InChI Key

YOBHZPGPGVMTIL-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=CC=C1)OC)C)(F)(F)F.[K+]

Origin of Product

United States

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